Zinc decanoate

Description

Significance of Zinc Carboxylates in Contemporary Chemical Science and Materials Engineering

Zinc carboxylates, the broader family to which zinc decanoate (B1226879) belongs, are of significant interest in modern chemistry and materials engineering. Their versatility stems from the ability to form diverse structures, including coordination polymers and metal-organic frameworks (MOFs), by varying the length and functionality of the carboxylate ligand. mdpi.com These materials are explored for a wide range of applications.

In materials science, zinc carboxylates are recognized for their catalytic properties, particularly as Lewis acids in reactions like the degradation of organic dyes. mdpi.com They are integral components in the coatings industry, where they act as drying agents (driers) and corrosion inhibitors. atamanchemicals.comsemanticscholar.org For instance, zinc carboxylates can form protective films on metal surfaces that inhibit corrosion. smolecule.comresearchgate.net The formation of zinc carboxylate species within oil paint matrices is a widely studied phenomenon, as it impacts the long-term stability and degradation of valuable artworks. acs.orgjoshuataillon.com

Furthermore, their structural characteristics make them useful as sensors. Zinc carboxylate-based MOFs have been synthesized and shown to be highly sensitive luminescent sensors for detecting nitroaromatic compounds, which are common explosives. worldscientific.com In polymer science, they are used as heat stabilizers and lubricants for plastics and rubber. The ability of the zinc ion to coordinate with various organic groups allows for the fine-tuning of material properties, making zinc carboxylates a cornerstone in the development of functional and smart materials. mdpi.com

Current Research Landscape and Future Trajectories for Zinc Decanoate Studies

The current research landscape for this compound is focused on leveraging its unique structure for specific, high-performance applications and developing more sustainable synthesis methods. smolecule.com Detailed structural analysis remains a key area of investigation. Advanced techniques like single-crystal X-ray diffraction and solid-state NMR spectroscopy have provided unprecedented insight into the geometry and packing of this compound, revealing a symmetric tetrahedral arrangement around the zinc center. smolecule.comrsc.orgrsc.org Understanding these structural details is crucial for explaining its material properties and designing new materials based on its architecture.

Current research applications include:

Corrosion Inhibition: this compound is being actively investigated as an environmentally friendly anticorrosive additive in advanced coatings, such as acrylate (B77674) varnishes for steel and other alloys. researchgate.net Studies have shown it provides significant protection by preventing chloride ion attack and limiting galvanic coupling. researchgate.net

Catalysis: It serves as a catalyst in polymerization reactions, particularly for the production of polyesters. smolecule.com Its catalytic efficiency is a subject of ongoing research to optimize reaction conditions and yields.

Materials Science: The compound's role in the degradation of oil paints continues to be a significant research area, helping to inform art conservation strategies. joshuataillon.com Studies focus on the evolution of different zinc carboxylate species and their impact on the mechanical properties of paint films. acs.org

Future trajectories for this compound research are pointing towards green chemistry and nanotechnology. There is a strong emphasis on developing solvent-free synthesis methods, such as mechanochemistry (ball milling), which offer reduced reaction times and eliminate the need for organic solvents. smolecule.com Biogenic synthesis using plant extracts is another emerging green alternative. smolecule.com

Furthermore, the broader trend in zinc-based materials research suggests potential future avenues for this compound. This includes the development of novel functional materials, potentially at the nanoscale, inspired by the extensive research into zinc oxide (ZnO) nanoparticles for applications in electronics, sensing, and biomedicine. glochem.comnih.gov The principles learned from creating functional zinc-based coordination polymers and biodegradable zinc alloys could also be applied to develop new materials derived from this compound for advanced applications. mdpi.commdpi.com

Table 2: Thermal Properties and Phase Transitions of this compound

| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) |

|---|---|---|

| Crystal III → Crystal II | 372 | 2.100 |

| Crystal II → Crystal I | 378 | 3.800 |

| Crystal I → Liquid | 407 | 49.000 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

zinc;decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKSAUAQUPYOPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

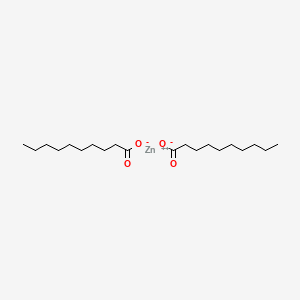

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890685 | |

| Record name | Decanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-17-0, 90342-29-3 | |

| Record name | Zinc decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA2V8D3ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Preparation Techniques for Zinc Decanoate

Controlled Synthesis Pathways for Zinc Decanoate (B1226879) Salts

The controlled synthesis of zinc decanoate is crucial for obtaining materials with desired physical and chemical properties for specific applications. Key established methods include direct reactions with zinc oxide, neutralization of zinc precursors, and solvent-assisted precipitation.

ZnO + 2C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + H₂O

In this process, the acidic protons of the carboxylic acid react with the basic zinc oxide, forming the zinc salt and water. Research has shown that for straight-chain carboxylic acids like decanoic acid (up to C10), this reaction readily forms the neutral zinc salt, leaving any excess zinc oxide unreacted. inig.pl The temperature and reaction medium can be adjusted to control the reaction rate and ensure the complete conversion of the reactants.

Neutralization reactions provide an alternative route to this compound, utilizing different zinc precursors such as zinc hydroxide (B78521) (Zn(OH)₂) or zinc carbonate (ZnCO₃). smolecule.com These precursors react with decanoic acid in a classic acid-base neutralization pathway.

The reactions are as follows:

Zn(OH)₂ + 2C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + 2H₂O

ZnCO₃ + 2C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + H₂O + CO₂

This method can be advantageous as the byproducts (water and, in the case of zinc carbonate, carbon dioxide) are easily removed from the reaction mixture. The choice of precursor can influence the reaction conditions and the purity of the final product. For instance, the use of different zinc salts as precursors in aqueous synthesis can lead to the formation of various intermediate phases, which in turn affects the final product characteristics. scielo.org.za

Solvent-assisted precipitation is a versatile technique that allows for significant control over the crystallinity, particle size, and morphology of the resulting this compound. This method involves dissolving a suitable zinc salt (e.g., zinc chloride or zinc nitrate) and decanoic acid in a solvent or a mixture of solvents, followed by inducing precipitation. smolecule.com

Precipitation can be controlled by several factors:

Slow Evaporation: Single crystals of this compound have been successfully grown through the slow evaporation of a methanol (B129727) solution. researchgate.netrsc.org This technique allows for the highly ordered arrangement of molecules, leading to a well-defined crystalline structure.

pH Adjustment: The pH of the reaction medium is a critical parameter. In basic solutions, the dissociation of decanoic acid into its decanoate form is enhanced. brjac.com.br Adjusting the pH can be used to control the precipitation of the zinc salt from the solution.

Solvent Choice: The choice of solvent is crucial as it affects the solubility of both the reactants and the final product. Solvents like ethanol (B145695) are commonly used. researchgate.net In some systems, a mixture of solvents, such as a water-ethanol solution, has been used to solubilize reactants for coating applications. researchgate.net By carefully selecting the solvent system and controlling the rate of precipitation (e.g., through temperature changes or anti-solvent addition), the morphology of the this compound can be tailored. Studies on related zinc compounds show that morphology can range from nanoparticles to complex superstructures like nanorods or flower-like assemblies depending on the synthetic conditions. mdpi.com

A specific example of a solvent-based approach is the liquid-liquid biphasic synthesis, where long-chain carboxylate ions, including decanoate, were intercalated into zinc hydroxide layers from a xylene-water system. acs.org

Exploration of Novel and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, research is moving towards more environmentally friendly and efficient synthesis methods for metal carboxylates. These novel routes aim to reduce energy consumption, minimize waste, and avoid hazardous solvents.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide rapid and uniform heating, significantly reducing reaction times and often improving product yield and purity compared to conventional heating. mdpi.com While specific studies on this compound are emerging, microwave-assisted synthesis has been successfully applied to produce zinc oxide nanocrystals and other zinc compounds, demonstrating its potential for accelerating the formation of zinc carboxylates. mdpi.comresearchgate.net The process can lead to narrower particle size distributions and enhanced colloidal stability of the products. mdpi.com

Deep Eutectic Solvents (DESs): DESs are emerging as green alternatives to traditional volatile organic solvents. researchgate.net A DES is a mixture of a hydrogen bond donor and a hydrogen bond acceptor, which forms a eutectic with a melting point lower than the individual components. Zinc-based DESs, for instance, have been prepared by mixing zinc chloride with compounds like choline (B1196258) chloride or ethylene (B1197577) glycol. frontiersin.orgsioc-journal.cn These DESs can act as both the solvent and catalyst, offering a simplified, non-toxic, and often recyclable reaction medium. researchgate.netsioc-journal.cn The synthesis of metal oxides and other complexes via precipitation from DESs has been demonstrated, suggesting a viable and tunable green route for producing this compound. nih.gov

Solid-State and Solvent-Free Reactions: Performing reactions in the solid state at room temperature or with minimal solvent is a cornerstone of green synthesis. This approach has been used to prepare zinc-carboxylate metal-organic frameworks, reducing the need for solvothermal or hydrothermal techniques that require high temperatures and pressures. researchgate.net

Influence of Reaction Parameters on Purity and Yield in this compound Synthesis

The purity and yield of this compound are highly dependent on the precise control of various reaction parameters, including temperature, pH, precursor type, and reaction time.

Temperature: Temperature is a critical factor influencing reaction kinetics. Increasing the synthesis temperature generally accelerates the reaction rate but can also affect the final product's morphology and crystallinity. For example, in the hydrothermal synthesis of related zinc compounds, temperature changes directly impact the diffusion of complexes and the resulting morphology, from hexagonal rods at lower temperatures (e.g., 100°C) to more complex structures at higher temperatures. mdpi.com Studies on the alcoholysis of zinc carboxylates, including this compound, show a clear dependence of the reaction rate on temperature, with initial rates measured at 250°C. researchgate.net However, excessively high temperatures can lead to decomposition or unwanted side reactions.

pH of the Medium: The pH level plays a crucial role, particularly in neutralization and precipitation methods. The solubility of zinc salts and the dissociation of decanoic acid (pKa 4.9) are pH-dependent. brjac.com.br In studies involving the synthesis of ZnO nanoparticles, the pH has been shown to influence crystallite size and morphology significantly. scielo.org.za For instance, controlling the pH between 8.0 and 8.5 was found to be optimal for forming well-defined hexagonal pellets of ZnO. mdpi.com Similar control is essential in this compound synthesis to ensure the complete precipitation of the desired salt and to avoid the formation of basic zinc salts or zinc hydroxide, thereby maximizing purity and yield.

Nature of Precursors and Solvent: The choice of zinc precursor (e.g., oxide, acetate, nitrate, chloride) and the solvent can significantly affect the reaction pathway and product characteristics. scielo.org.za The reactivity of different zinc carboxylate precursors varies, which in turn affects reaction kinetics. researchgate.net The purity of the starting materials, such as decanoic acid (often ≥98%), is also fundamental to achieving a high-purity final product. rsc.org The solvent not only facilitates the reaction but can also influence the crystal structure and morphology of the product, as seen in solvent-assisted precipitation methods. researchgate.net

The table below summarizes the initial reaction rates for the alcoholysis of different zinc carboxylates, illustrating the influence of the carboxylate chain length on reactivity under specific conditions.

| Zinc Carboxylate | Initial Ester Formation Rate (mmol L⁻¹ min⁻¹) |

| Zinc stearate (B1226849) (Zn(St)₂) | 8.2 |

| **this compound (Zn(De)₂) ** | 9.8 |

| Zinc myristate (Zn(My)₂) | 12.5 |

| Reaction conditions: zinc carboxylate 0.375 mmol, ODA 3.75 mmol, corresponding fatty acid 0.2 mmol, ODE 10.2 g, reaction temperature 250°C. Data sourced from a quantitative study on chemical kinetics. researchgate.net |

This data indicates that under these specific high-temperature conditions, the reactivity does not simply correlate with the chain length of the carboxylate. researchgate.net Such kinetic studies are vital for optimizing reaction parameters to maximize the yield and purity of this compound.

Elucidation of the Molecular and Supramolecular Architecture of Zinc Decanoate

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement Determination

The definitive three-dimensional structure of zinc decanoate (B1226879) has been elucidated primarily through single-crystal X-ray diffraction, a powerful technique for mapping the precise location of atoms in a crystalline solid. nih.govrsc.orgsmolecule.com The growth of single crystals of zinc carboxylates like zinc decanoate can be challenging due to their low solubility and the nature of their long carboxylate chains, which often yield small, fragile, plate-like crystals. nih.gov

Crystallographic Parameters and Space Group Identification

Single-crystal X-ray diffraction data reveals that this compound crystallizes in the monoclinic crystal system. nih.govrsc.org Its structure is defined by the C2 space group. nih.govrsc.org The analysis of systematic absences in the diffraction pattern, which are patterns of consistently missing reflections, initially suggested possible space groups of C2, Cm, or C2/m. researchgate.net However, further refinement and analysis confirmed the C2 space group as the correct assignment. rsc.org

The crystallographic parameters for this compound have been determined with high precision. rsc.org These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.

Interactive Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₂₀H₃₈O₄Zn |

| Formula weight (g mol⁻¹) | 407.87 |

| Temperature (K) | 100(2) |

| Crystal system | Monoclinic |

| Space group | C2 |

| a (Å) | 7.7771(6) |

| b (Å) | 5.5309(4) |

| c (Å) | 24.5099(17) |

| α (°) | 90 |

| β (°) | 92.418(3) |

| γ (°) | 90 |

| Volume (ų) | 1053.34(13) |

| Z | 2 |

| ρ calc (g cm⁻³) | 1.28 |

| Data sourced from a 2023 study by Wagner et al. rsc.org |

Characterization of Non-centrosymmetric Structure and Lamellar Stacking Arrangement

A key feature of the this compound crystal structure is that it is non-centrosymmetric. nih.govrsc.orgsmolecule.com This means that the crystal lacks a center of inversion, a point through which all atoms can be reflected to find an identical atom. The structure is characterized by a lamellar stacking of sheets arranged perpendicular to the c-axis of the crystal. nih.govrsc.orgsmolecule.com This layered arrangement is a common feature among metal soaps. researchgate.net

Importantly, studies have found no evidence of interdigitation of the hydrocarbon sheets in this compound. nih.govrsc.org This is in contrast to some other zinc carboxylates. The spacing between the terminal methyl (CH₃) groups of the decanoate chains in opposing layers of the lamellae is significantly smaller at 3.741 Å compared to zinc nonanoate (B1231133) (4.115 Å) and zinc oleate (B1233923) (4.119 Å). nih.govrsc.org This suggests a more efficient packing and reduced distance between the lamellar sheets for even-numbered carbon chains like decanoate. nih.govrsc.org

Analysis of Tetrahedral Coordination Geometry around Zinc Centers

The local environment around the central zinc ion in this compound is a nearly tetrahedral coordination geometry. rsc.orgvulcanchem.com The zinc atom is coordinated to four oxygen atoms from four different carboxylate groups. rsc.org Each carboxylate ligand acts as a bidentate bridge, connecting two zinc atoms in a syn-anti arrangement. rsc.org The single-crystal structure of this compound reveals a symmetric tetrahedron around the zinc center, with essentially equivalent Zn-O bond lengths. rsc.orgsmolecule.com This indicates a symmetrical bonding environment around the zinc centers, which is a distinguishing feature compared to some other zinc carboxylates that exhibit more distorted tetrahedral geometries. rsc.org

Advanced Spectroscopic Investigations for Structural and Electronic Insights

In addition to X-ray diffraction, a suite of advanced spectroscopic techniques has been employed to further probe the structural and electronic properties of this compound, providing complementary information to the crystallographic data. nih.govudel.edursc.org

Ultra-High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁶⁷Zn NMR, ¹³C NMR)

Ultra-high-field solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a valuable tool for analyzing zinc carboxylates. nih.govresearchgate.netrsc.org

⁶⁷Zn NMR: The ⁶⁷Zn isotope, while having a low natural abundance (4.1%) and a large quadrupolar moment, can provide direct insight into the local environment of the zinc nucleus. nih.govresearchgate.net ⁶⁷Zn NMR studies on a series of zinc carboxylates, including this compound, have been conducted at very high magnetic fields (up to 35.2 T) to overcome the challenges associated with this nucleus. nih.govrsc.org These studies help to characterize the different geometric groups that zinc carboxylates can form based on their spectroscopic parameters. nih.govrsc.org

¹³C NMR: ¹³C NMR spectroscopy provides detailed information about the carbon framework of the decanoate ligands. nih.govresearchgate.net The ¹³C NMR spectra of this compound are consistent with the crystal structure determined by X-ray diffraction. rsc.org Variations in the chemical shifts, intensities, and broadness of the resonances for the methylene (B1212753) carbons (in the range of ~25-45 ppm) and the methyl carbon (~17 ppm) can indicate the presence of multiple polymorphic forms in powdered samples. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Carboxylate Coordination Environments

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the coordination environment of the carboxylate groups in this compound. nih.govtandfonline.com The positions of the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group are particularly sensitive to the way it binds to the metal center. 911metallurgist.com

In this compound, the carboxylate groups exhibit a bridging bidentate coordination mode, which is confirmed by FTIR analysis. nih.govresearchgate.net The regular progression of bands in the region assigned to CH₂ twisting modes (1150–1350 cm⁻¹) for a series of zinc carboxylates, including the decanoate, suggests a systematic vibrational motion consistent with the alkyl chains being in an all-trans conformation. rsc.org The presence of two distinct structural motifs observed in some zinc carboxylate systems has also been confirmed by FTIR spectroscopy. nih.govrsc.org

Comparative Structural Analysis with Homologous Zinc Carboxylates

The structure of this compound is best understood when compared with its homologous series of zinc carboxylates, which are metal salts of fatty acids. nih.gov These compounds share a common structural motif but exhibit variations based on the length of their alkyl chains.

The length of the alkyl chain in zinc carboxylates plays a crucial role in determining their crystal structure and physical properties. acs.org Generally, these compounds form layered structures where the zinc carboxylate headgroups create a polar plane, and the alkyl chains extend outwards, forming nonpolar layers. researchgate.net

Studies have shown that for homologous series of zinc carboxylates, there can be a change in structure with varying chain lengths. researchgate.net For instance, research on zinc carboxylates with different chain lengths (n = 11, 13, 15, and 17) revealed a layered structure with the alkyl chains arranged as tilted bilayers. acs.org At room temperature, the methylene chains in these structures adopt a planar, all-trans conformation. acs.org

A comparative analysis of zinc carboxylates, including this compound, has identified different geometric groups based on their structural and spectroscopic parameters. rsc.org Single-crystal X-ray diffraction studies of zinc nonanoate, this compound, and zinc oleate have provided unprecedented detail into the structures of long-chain zinc carboxylates. nih.govresearchgate.net For example, the crystal structure of this compound reveals specific coordination environments around the zinc center, which are influenced by the packing of the decanoate chains. nih.gov

| Zinc Carboxylate | Alkyl Chain Length (Number of Carbons) | General Structural Motif | Key Structural Features |

|---|---|---|---|

| Zinc Octanoate | 8 | Layered | Tetrahedral coordination of Zn ions. researchgate.net |

| Zinc Nonanoate | 9 | Layered | Single-crystal structure shows specific packing arrangements. nih.govresearchgate.net |

| This compound | 10 | Layered | Single-crystal structure determined, showing a distinct geometric arrangement. nih.govresearchgate.net |

| Zinc Dodecanoate | 12 | Layered | Structure reported to be more symmetric based on Rietveld refinement of powder XRD data. researchgate.net |

| Zinc Stearate (B1226849) | 18 | Layered | Well-ordered lattice with characteristic spectroscopic signatures. scispace.com |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in metal carboxylates. researchgate.netscience.gov Different polymorphic forms can exhibit distinct physical properties and spectroscopic signatures. For zinc carboxylates, two primary crystalline structures, designated as type A and type B, have been identified based on how the zinc carboxylate coordination and fatty acid chain packing are optimized. acs.org

These different forms can be distinguished using spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy. nih.gov The asymmetric carboxylate stretch vibration (νa COO–Zn) in the IR spectrum is particularly sensitive to the coordination environment of the zinc ion. acs.org

Type A Structure: This form is thought to optimize the zinc carboxylate coordination. It gives rise to multiple νa COO–Zn bands due to the vibrational coupling between geometrically distinct carboxylate groups. acs.org Both short-chain and long-chain fatty acid zinc soaps can crystallize in this geometry. acs.org

Type B Structure: This structure optimizes the packing of the fatty acid chains and is typically associated with crystalline zinc soaps of long-chain saturated fatty acids like stearate and palmitate. acs.org It exhibits a single νa COO–Zn vibration band. acs.org

The infrared spectrum of this compound shows characteristic peaks that can be compared to other zinc carboxylates. The asymmetric and symmetric stretches of the -CO2– group are typically found in the regions of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com For instance, crystalline zinc palmitate shows a single asymmetric COO- stretch at 1536 cm⁻¹. scispace.com Upon melting, this single band can split into multiple bands, indicating a more disordered state while the carboxylate groups remain bound to zinc. scispace.com

Studies on lead(II) soaps have shown that polymorphism can be monotropic for certain chain lengths, such as nonanoate and decanoate, meaning one form is always more stable than the other. researchgate.net While this specific finding is for lead soaps, it highlights the potential for complex polymorphic behavior in metal carboxylates.

| Polymorphic Structure Type | Associated Fatty Acid Chain Length | FTIR Asymmetric Carboxylate Stretch (νa COO–Zn) | Reference |

|---|---|---|---|

| Type A | Short and Long Chain | Multiple bands | acs.org |

| Type B | Long Chain (e.g., Stearate, Palmitate) | Single band (around 1538 cm⁻¹) | acs.org |

Surface Morphological and Elemental Characterization Techniques

To fully understand the structure of this compound, especially in applied contexts, surface analysis techniques are indispensable. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful tools for examining the microstructure, topography, and elemental composition of materials. wzr-ceramic.de

Scanning Electron Microscopy (SEM) is a non-destructive technique that provides high-resolution images of a sample's surface topography. wzr-ceramic.denih.gov It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. mdpi.com

For a material like this compound, SEM can reveal:

Microstructure: The arrangement of crystalline grains, their size, and their shape. wzr-ceramic.de

Topography: The surface features, such as texture and roughness. mdpi.com

The high depth of field in SEM allows for a three-dimensional appearance, which is crucial for understanding the spatial arrangement of the material's components. wzr-ceramic.de Backscattered electron (BSE) imaging in SEM can also provide contrast based on atomic number, helping to distinguish different phases within a sample. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.combruker.comoxinst.com When the electron beam from the SEM strikes the sample, it causes the emission of characteristic X-rays from the atoms within the sample. thermofisher.com The energy of these X-rays is unique to each element, allowing for their identification. oxinst.com

For this compound, EDX analysis can:

Confirm Elemental Composition: It can verify the presence of zinc, carbon, and oxygen, the constituent elements of this compound. wzr-ceramic.de

Provide Quantitative Analysis: The intensity of the X-ray signal corresponds to the concentration of the element, allowing for quantitative elemental analysis. thermofisher.commyscope.training

Generate Elemental Maps: By scanning the electron beam across the sample, EDX can create maps showing the spatial distribution of different elements. bruker.com This is particularly useful for identifying impurities or analyzing the homogeneity of the material. wzr-ceramic.de

Mechanistic Research on Zinc Decanoate in Diverse Chemical and Biological Systems

Corrosion Inhibition Mechanisms on Metallic Substrates

Zinc decanoate (B1226879) is recognized for its efficacy as a corrosion inhibitor, particularly for steel and aluminum alloys. Its protective action is primarily attributed to the formation of a durable, hydrophobic film on the metal surface. This film acts as a barrier, impeding the ingress of corrosive agents.

The formation of a protective layer by zinc decanoate is a critical aspect of its corrosion inhibition mechanism. This process involves the adsorption of decanoate anions onto the metallic substrate. Studies have shown that long-carbon-chain carboxylates, such as decanoate, are known to form hydrophobic films on metal surfaces. researchgate.net This creates a barrier that is resistant to water penetration. researchgate.net

The adhesion of this film is facilitated by the chemical interaction between the carboxylate head of the decanoate molecule and the metal surface. researchgate.net This results in a chemisorbed layer that is stable and provides effective protection against corrosion. The hydrophobic nature of the film also plays a significant role in its protective capabilities by repelling water and other corrosive electrolytes. researchgate.net The presence of zinc ions further enhances this protective layer. clearwaterquality.comsemanticscholar.org

The effectiveness of the film is also linked to its ability to cover the metallic surface uniformly. A well-formed, homogeneous layer is crucial for providing a high level of adhesion and preventing localized corrosion. scribd.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study and quantify the effectiveness of corrosion inhibitors like this compound. researchgate.netresearchgate.netthescipub.com EIS measurements provide valuable data on the electrochemical behavior of the metal-electrolyte interface. By analyzing the impedance spectra, researchers can determine various parameters related to corrosion resistance.

In the context of this compound, EIS studies have demonstrated its ability to significantly increase the polarization resistance of metallic substrates. semanticscholar.org An increase in polarization resistance is indicative of a lower corrosion rate. The data obtained from EIS can be used to model the corrosion process using equivalent electrical circuits. thescipub.commdpi.com These models often include elements that represent the resistance of the protective film and the charge transfer resistance, which relates to the rate of the corrosion reaction.

The inhibition efficiency of this compound can be calculated from EIS data. For instance, studies have reported an inhibition efficiency of about 65% for this compound in an acrylate (B77674) varnish on a steel surface. researchgate.net

Table 1: Key Parameters from EIS for Corrosion Inhibition Analysis

| Parameter | Description | Significance for Inhibition |

|---|---|---|

| Polarization Resistance (Rp) | The resistance of the metal to corrosion when a small potential is applied. | A higher Rp value indicates better corrosion inhibition. semanticscholar.org |

| Charge Transfer Resistance (Rct) | The resistance to the flow of electrons due to the electrochemical corrosion reactions. | A higher Rct value suggests a slower corrosion rate. researchgate.net |

| Constant Phase Element (CPE) | Used in equivalent circuit models to account for the non-ideal capacitive behavior of the interface. | Provides information about the surface heterogeneity and the nature of the protective film. researchgate.netmdpi.com |

| Inhibition Efficiency (%) | A quantitative measure of the inhibitor's effectiveness in reducing the corrosion rate. | Calculated from the changes in Rp or Rct in the presence and absence of the inhibitor. researchgate.net |

The mobility of the decanoate species plays a role in the protective mechanism, particularly in the context of "self-healing" properties. Research indicates that the mobility of decanoate on the surface is somewhat limited. researchgate.net This implies that while it can protect small defects in a coating, its ability to migrate and repair larger damaged areas may be restricted. researchgate.net

The transport of ions through a protective coating is a key factor in its long-term performance. core.ac.uk Reduced ion mobility within the coating enhances its barrier properties. ucl.ac.uk The presence of the long hydrocarbon chain in decanoate contributes to a lower permeability of the protective film to corrosive ions.

Energy-dispersive X-ray analysis and infrared spectroscopy have been employed to estimate decanoate mobility on surfaces. researchgate.net These studies help in understanding how the inhibitor is distributed and whether it can redistribute to protect newly exposed areas. The goal is to have an inhibitor that can be released on demand to passivate active corrosion sites.

Catalytic Action and Associated Reaction Pathways

This compound also functions as a catalyst in various organic reactions, most notably in polymerization and esterification processes. Its catalytic activity stems from the Lewis acidic nature of the zinc ion.

Zinc compounds, including this compound, are utilized as catalysts in the synthesis of polymers such as polyesters. google.comresearchgate.net In polyester (B1180765) production, the catalyst facilitates the polycondensation and ester interchange reactions. google.comatamankimya.com For example, zinc acetate, a related zinc carboxylate, is an effective catalyst for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The zinc cation (Zn²⁺) interacts with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netconicet.gov.ar

Zinc catalysts are often considered less toxic alternatives to some organotin catalysts that have been traditionally used in polymerization reactions. researchgate.net Zinc diethyldithiocarbamate, for instance, has shown exceptional catalytic performance in the synthesis of polyurethanes. researchgate.net While specific data on this compound's efficiency in all types of polyester production is detailed in proprietary literature, the general mechanism for zinc-based catalysts is well-established. They are known to be effective in promoting polymerization and crosslinking reactions in the production of various polymers, including those used in coatings and foams. reaxis.com

This compound and related zinc salts are effective catalysts for esterification reactions. atamankimya.comnih.gov The esterification of carboxylic acids with alcohols is a fundamental organic transformation, and Lewis acids like zinc chloride have been shown to be efficient catalysts for this process. ijsrp.org

The catalytic mechanism in esterification involves the activation of the carboxylic acid by the zinc ion. conicet.gov.ar The coordination of the zinc ion to the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of the alcohol. conicet.gov.ar

Studies on the transesterification of triglycerides catalyzed by zinc carboxylates have proposed a mechanism where the zinc ion acts as a Lewis acid, activating the carbonyl group of the ester. conicet.gov.ar This facilitates the reaction with an alcohol, leading to the formation of new esters. This catalytic activity is crucial in processes like biodiesel production. conicet.gov.ar Zinc-based catalysts can be used in a wide range of applications, including the production of plasticizers and alkyd resins. atamankimya.com

Mechanism of Action as a Vulcanization Accelerator in Rubber Processing

In the vulcanization of rubber, zinc compounds, including this compound, play a crucial role as activators, enhancing the efficiency of the process. The mechanism involves a series of complex chemical reactions that lead to the formation of a cross-linked rubber network, which imparts the desired mechanical properties such as elasticity and strength to the final product.

The primary function of this compound in sulfur vulcanization is to act in concert with accelerators (such as those based on thiazoles or sulfenamides) and a co-activator, typically a fatty acid like stearic acid. The initial step involves the reaction between the zinc compound and the fatty acid to form a zinc soap, such as zinc stearate (B1226849), which is more soluble in the rubber matrix. citracakralogam.com This increased solubility facilitates a more homogeneous distribution of the activator throughout the rubber compound.

The zinc soap then reacts with the accelerator to form a zinc-accelerator complex. nih.govmdpi.com This complex is the key intermediate that activates the sulfur. It reacts with elemental sulfur (typically in its cyclic S8 form) to form an active sulfurating agent. researchgate.netutwente.nl This agent is a polysulfidic species containing the accelerator moiety and zinc. The formation of this active complex increases the reactivity of sulfur towards the polymer chains. mdpi.com

The active sulfurating agent then reacts with the rubber chains at the allylic positions, creating rubber-bound intermediates known as crosslink precursors. utwente.nl These precursors are polysulfidic pendants attached to the polymer backbone. The final stage of vulcanization involves the reaction of these precursors to form stable mono-, di-, and polysulfidic cross-links between adjacent rubber chains. This can occur through the reaction of two precursor molecules or a precursor molecule with another rubber chain. utwente.nl The zinc complex is believed to catalyze these final reactions as well, ultimately being regenerated or forming stable byproducts like zinc sulfide (B99878).

The presence of the zinc activator system, including compounds like this compound, not only accelerates the rate of vulcanization but also influences the structure of the resulting cross-link network. citracakralogam.commdpi.com It generally promotes the formation of shorter and more stable cross-links, which can lead to improvements in properties like heat resistance and resistance to aging. citracakralogam.com

Biological Interaction Mechanisms and Modulatory Roles (Research-Oriented)

Dynamics of Zinc Ion Release from this compound Complexes in Aqueous Media

The biological activity of this compound is intrinsically linked to its ability to release zinc ions (Zn²⁺) into the surrounding medium. In an aqueous environment, this compound, as a salt of a weak acid and a divalent metal, establishes an equilibrium between its complexed, undissociated state and its constituent ions: zinc cations and decanoate anions. The dynamics of this release are governed by several factors, including concentration, temperature, and the pH of the solution.

Studies on long-chain metal carboxylates suggest that their solubility in aqueous solutions can be low. researchgate.net At certain concentrations, these amphiphilic molecules can self-assemble into aggregates or micellar structures, which can influence the concentration of free ions in the solution. acs.orgsoton.ac.uk The release of Zn²⁺ from the this compound complex is a dynamic process where the complex serves as a reservoir for zinc ions.

The pH of the aqueous medium plays a significant role. In acidic conditions, the equilibrium will shift towards dissociation, favoring the release of more Zn²⁺ ions. Conversely, an increase in pH can lead to the formation of zinc hydroxide (B78521) species, potentially reducing the concentration of free, aquated zinc ions. nih.gov The covalent character of the bond between the zinc ion and the carboxylate group, as well as its interaction with water molecules, also dictates the energetics of ligand exchange and, consequently, the bioavailability of the zinc ions. nih.gov

The rate of zinc ion release is crucial for its subsequent biological interactions. A controlled and sustained release can maintain a local concentration of zinc ions sufficient to interact with cellular components without causing acute toxicity. The hydrophobic nature of the decanoate chain may also facilitate the interaction of the complex with lipid-rich structures like cell membranes, potentially influencing the local delivery of zinc ions.

Potential Modulation of Cellular Signaling Pathways by Zinc Ions

Once released, zinc ions are potent modulators of a multitude of intracellular signaling pathways, acting as second messengers in a process termed "zinc signaling". mdpi.comnih.govrupress.org Unlike its structural or catalytic roles where it is tightly bound to proteins, signaling zinc involves transient fluctuations in intracellular free zinc concentrations that transmit extracellular stimuli into intracellular responses. rupress.org

Zinc ions can influence major signal transduction cascades, including:

Mitogen-Activated Protein (MAP) Kinase Pathways: Zinc has been shown to activate the MAP kinase pathway, which is central to regulating cell proliferation, differentiation, and survival. pnas.orgresearchgate.net

Protein Kinase C (PKC): The activity of PKC, a key family of enzymes in signal transduction that controls various cellular processes, can be modulated by zinc ions. researchgate.net

Calcium Signaling: Extracellular zinc can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum. pnas.orgpnas.org This crosstalk between zinc and calcium signaling pathways indicates a complex regulatory network where zinc can initiate or modify calcium-dependent cellular events. pnas.org

Insulin (B600854) Signaling: Zinc plays a critical role in insulin signaling. It can enhance the phosphorylation of the insulin receptor and modulate downstream signaling molecules, highlighting its importance in metabolic regulation. pnas.orgopenaccessjournals.com Zinc transporters are essential in this process, controlling the intracellular zinc levels required for the proper function of the insulin signaling cascade. openaccessjournals.com

The regulation of these pathways is mediated by the interaction of zinc ions with various cellular components, including enzymes (like protein tyrosine phosphatases, which are inhibited by zinc), transcription factors, and ion channels. rupress.orgpnas.org The transport of zinc across cellular and organellar membranes by specific transporter proteins (ZIP and ZnT families) is fundamental to creating these transient zinc signals and maintaining zinc homeostasis. openaccessjournals.comontosight.ai

| Signaling Pathway | Effect of Zinc Ion Modulation | Key Proteins/Processes Involved | References |

| MAP Kinase Pathway | Activation | Cell proliferation, differentiation | pnas.orgresearchgate.net |

| Protein Kinase C (PKC) | Modulation of activity | Signal transduction, cellular regulation | researchgate.net |

| Calcium Signaling | Triggers intracellular Ca²⁺ release | Phospholipase C, ion transport | pnas.orgpnas.org |

| Insulin Signaling | Enhances receptor phosphorylation | Insulin receptor, zinc transporters | pnas.orgopenaccessjournals.com |

Investigating the Influence on DNA Repair and Genomic Stability

Zinc is indispensable for maintaining genomic stability through its multifaceted role in DNA repair and antioxidant defense. mdpi.comnih.govresearchgate.net The structural integrity and function of a vast number of proteins involved in these processes are dependent on zinc.

Zinc's influence on genomic stability can be attributed to several key mechanisms:

Structural Component of DNA Repair Proteins: Many proteins involved in recognizing and repairing DNA damage contain "zinc-finger" motifs, where zinc ions are crucial for maintaining the protein's three-dimensional structure and its ability to bind to DNA or other proteins. jcpjournal.org Enzymes in major DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), rely on zinc for their structural or catalytic function. mdpi.commdpi.com

Cofactor for DNA Repair Enzymes: Zinc acts as a catalytic cofactor for essential enzymes in DNA metabolism and repair, including DNA and RNA polymerases. nih.govresearchgate.net For instance, Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and the maintenance of genomic stability, is a zinc-dependent enzyme. nih.gov

Antioxidant Defense: Zinc is a structural component of the antioxidant enzyme copper/zinc superoxide (B77818) dismutase (Cu/Zn SOD), which plays a critical role in mitigating oxidative stress by converting superoxide radicals to less harmful molecules. jcpjournal.org By reducing the levels of reactive oxygen species (ROS), zinc helps protect DNA from oxidative damage.

Regulation of Cell Cycle and Apoptosis: Through its influence on signaling pathways and transcription factors like p53, zinc plays a role in cell cycle control and the induction of apoptosis (programmed cell death) in response to irreparable DNA damage. jcpjournal.org Zinc deficiency has been shown to disrupt p53 function and can lead to an accumulation of DNA damage. jcpjournal.orgfrontiersin.org

Research has demonstrated that zinc deficiency can lead to an increase in single- and double-strand DNA breaks and heightened susceptibility to oxidative damage, thereby increasing genomic instability. frontiersin.orgcapes.gov.br Conversely, adequate zinc levels support robust DNA repair mechanisms and protect the genome from damage. mdpi.comfrontiersin.org

| Mechanism | Role of Zinc | Examples of Zinc-Dependent Proteins | References |

| Protein Structure | Maintains the structural integrity of zinc-finger domains. | Transcription factors, DNA repair proteins (e.g., OGG1, APE) | nih.govjcpjournal.org |

| Enzyme Cofactor | Essential for the catalytic activity of repair enzymes. | DNA/RNA polymerases, PARP | nih.govresearchgate.net |

| Antioxidant Defense | Structural component of antioxidant enzymes. | Copper/Zinc Superoxide Dismutase (Cu/Zn SOD) | jcpjournal.org |

| DNA Damage Response | Modulates the activity of key regulatory proteins. | p53 | jcpjournal.org |

Advanced Research Applications and Performance Evaluation in Materials Science

Anti-Corrosion Coatings and Surface Treatment Technologies

The prevention of corrosion is a critical aspect of materials science, and zinc decanoate (B1226879) has emerged as a promising environmentally friendly alternative to traditional, often toxic, corrosion inhibitors.

Formulation and Performance as Additives in Organic Coating Systems (e.g., Acrylate (B77674) Varnishes)

The incorporation of zinc decanoate as an additive in organic coating systems, such as acrylate varnishes, has been a subject of detailed study. Research indicates that this compound can significantly enhance the anti-corrosion performance of these coatings on steel substrates. researchgate.netresearchgate.net When added to acrylate varnish, this compound acts as an inhibitor, providing a notable inhibiting efficiency of approximately 65%. researchgate.net

The mechanism of protection involves the limited mobility of the decanoate on the metal surface, which allows it to protect relatively small defects in the coating. researchgate.net Electrochemical impedance spectroscopy (EIS) and exposure tests in condensation chambers have been employed to evaluate the efficiency of this inhibition. researchgate.netresearchgate.net Observations using scanning electron microscopy (SEM) of the cross-section of modified varnishes have further elucidated the distribution and role of this compound within the coating matrix. researchgate.netresearchgate.net The mobility of the decanoate on the surface has been assessed through energy-dispersive X-ray analysis and infrared spectroscopy. researchgate.netresearchgate.net

| Parameter | Finding | Source(s) |

| Inhibiting Efficiency | Approximately 65% in acrylate varnish on steel. | researchgate.net |

| Protective Mechanism | Limited surface mobility of decanoate, protecting small defects. | researchgate.net |

| Evaluation Techniques | Electrochemical Impedance Spectroscopy, Condensation Chamber Exposure, SEM, EDX, IR Spectroscopy. | researchgate.netresearchgate.net |

Development of Environmentally Benign Conversion Treatments for Galvanized Steel and Other Metals

This compound is at the forefront of developing "green" conversion treatments for galvanized steel. researchgate.netresearchgate.net These treatments aim to provide temporary protection and are considered an environmentally friendly alternative to conventional methods that often utilize hazardous chemicals. researchgate.netresearchgate.net The process for creating a zinc carboxylate coating is analogous to phosphating and involves three main steps: degreasing, oxidation of the zinc substrate to form Zn2+ cations, and subsequent precipitation of zinc carboxylate crystals. researchgate.netresearchgate.net

This treatment can be achieved in a solution containing a chemical oxidant and the carboxylic acid (in this case, decanoic acid) dissolved in a water-ethanol solution. researchgate.net Research has also explored electrochemical oxidation methods to eliminate the need for co-solvents and chemical oxidants, further enhancing the biodegradability of the treatment bath. researchgate.net The resulting zinc carboxylate coatings are both hydrophobic and corrosion-resistant. researchgate.netresearchgate.net

Performance Evaluation on Various Metallic Substrates (e.g., Steel, Aluminum Alloys)

The protective properties of this compound and other zinc carboxylates have been evaluated on various metallic substrates, including steel and aluminum alloys. researchgate.netresearchgate.net On steel, this compound has demonstrated a significant inhibitory effect, improving the anticorrosion performance of acrylate varnishes. researchgate.netresearchgate.net

For aluminum alloys, studies have investigated the use of zinc carboxylates as aqueous corrosion inhibitors. researchgate.net These metallo-organic compounds are being developed as replacements for carcinogenic hexavalent chromium-based inhibitors. researchgate.net The performance of these inhibitors is often evaluated in different corrosive environments, such as saline (NaCl) and acidic (H2SO4) solutions. researchgate.net Potentiodynamic polarization studies have shown that combined inhibitors can act as mixed-type inhibitors for mild steel in both saline and acidic solutions. researchgate.net The effectiveness of these coatings is often linked to the length of the carbon chain in the carboxylate, with longer chains generally providing better corrosion resistance. researchgate.net

| Substrate | Application/Finding | Source(s) |

| Steel | Additive in acrylate varnish, providing ~65% inhibition efficiency. | researchgate.netresearchgate.net |

| Galvanized Steel | Key component in "green" conversion treatments for temporary corrosion protection. | researchgate.netresearchgate.net |

| Mild Steel | Acts as a mixed-type inhibitor in both saline and acidic environments. | researchgate.net |

| Aluminum Alloys | Investigated as an environmentally friendly replacement for chromate (B82759) inhibitors. | researchgate.net |

Catalytic Systems in Polymer Chemistry and Organic Synthesis

Beyond corrosion protection, this compound plays a crucial role in the catalytic synthesis of polymers and other organic molecules. Its unique properties make it an effective and versatile catalyst in various chemical reactions.

Design of this compound-Based Catalytic Systems for Specific Chemical Reactions

This compound-based systems are designed as catalysts for specific reactions, notably in polymer chemistry. For instance, a catalyst system comprising zinc neodecanoate and zinc oxide has been developed for the production of homo-polymers or co-polymers of caprolactone (B156226). googleapis.com This catalyst is also utilized in the subsequent synthesis of polyurethanes from these caprolactone-based polyols. googleapis.com

In the context of organic synthesis, zinc-based catalysts, including zinc carboxylates, are recognized for their versatility and ability to be employed in various polymer systems under different reaction conditions. mdpi.com Their heterogeneous nature can simplify the catalyst recovery process, which is a key aspect of green chemistry. mdpi.comrsc.org

Optimization of Catalytic Activity for Enhanced Reaction Selectivity and Yield

Optimizing the catalytic activity of this compound systems is crucial for maximizing reaction selectivity and yield. catalysis.blog This involves adjusting various parameters such as temperature, pressure, and reactant concentrations. numberanalytics.com In the context of polyurethane synthesis, the concentration of the this compound/zinc oxide catalyst can be varied to achieve desired reaction kinetics. googleapis.com

Research into related zinc-based catalytic systems provides insights into optimization strategies. For example, in the selective hydrogenation of acetylene (B1199291), the ratio of zinc to palladium in a Pd/ZnO catalyst was systematically varied to optimize both selectivity and activity. nih.gov This demonstrates the principle of fine-tuning catalyst composition to enhance performance. Similarly, in the hydrogenation of benzene, increasing the zinc concentration in a Pd-Zn bimetallic catalyst was found to decrease hydrogenation energy barriers and increase cyclohexene (B86901) selectivity, although at the expense of reaction activity. mdpi.com These studies highlight the delicate balance that must be achieved during catalyst optimization to obtain the desired product with high efficiency.

| Reaction | Catalyst System | Optimization Goal | Source(s) |

| Caprolactone Polymerization | Zinc neodecanoate and zinc oxide | Production of homo- or co-polymers. | googleapis.com |

| Polyurethane Synthesis | Zinc neodecanoate and zinc oxide | Formation of polyurethanes from caprolactone polyols. | googleapis.com |

| Acetylene Semi-hydrogenation | Pd/ZnO | Achieve high ethylene (B1197577) selectivity and acetylene conversion. | nih.gov |

| Benzene Hydrogenation | Pd-Zn bimetallic | Increase cyclohexene selectivity. | mdpi.com |

Investigation in Polymer Modification and Composite Materials

This compound has emerged as a significant compound in the field of materials science, particularly in the modification of polymers and the development of advanced composite materials. Its unique chemical structure allows it to perform various functions, from enhancing physical strength to improving durability against environmental stressors.

Enhancement of Mechanical Properties and Resistance to Environmental Degradation in Polymers

Research has demonstrated that the incorporation of this compound and related zinc carboxylates into polymer matrices can lead to substantial improvements in their mechanical characteristics and longevity. These compounds can act as reinforcing agents and stabilizers, mitigating the detrimental effects of heat and ultraviolet (UV) radiation.

The primary mechanism for enhancing resistance to environmental degradation, particularly in chlorine-containing polymers like polyvinyl chloride (PVC), involves the role of zinc carboxylates as heat stabilizers. During exposure to heat, PVC undergoes dehydrochlorination, releasing hydrochloric acid (HCl) and forming polyene structures that compromise the material's integrity and color. Zinc compounds are known to absorb the released HCl, thereby preventing further thermal decomposition. ontosight.ai This stabilizing effect is crucial during high-temperature processing and for the end-use application of the polymer. ajol.info Zinc-based stabilizers, including decanoates, are often preferred in both rigid and flexible PVC formulations due to being less toxic and more environmentally friendly compared to traditional lead-based stabilizers. alibaba.comresearchgate.net

In addition to thermal stability, zinc compounds like zinc oxide are recognized for their ability to provide UV stabilization, protecting polymers from degradation when exposed to sunlight. polymeradd.co.th This is critical for outdoor applications where materials are constantly subjected to photo-oxidation. researchgate.net The antioxidant properties of zinc compounds also help to inhibit degradation caused by exposure to oxygen, further extending the material's service life. polymeradd.co.th

In the context of elastomers like rubber, this compound and its isomers (e.g., zinc neodecanoate) play a critical role as activators or accelerators in the sulfur vulcanization process. ontosight.ainewtopchem.com This process creates cross-links between polymer chains, transforming the tacky, soft raw rubber into a strong, elastic, and durable material. The addition of zinc neodecanoate to styrene-butadiene rubber (SBR), a common synthetic rubber used in tires, has been shown to enhance the rate of vulcanization and significantly improve mechanical properties. newtopchem.com Studies have documented marked improvements in tensile strength, tear resistance, and fatigue resistance in SBR compounds containing zinc neodecanoate. newtopchem.com

The table below summarizes the observed enhancements in polymer properties upon the addition of zinc-based modifiers.

| Polymer Matrix | Zinc Compound | Role | Observed Enhancement |

| High-Density Polyethylene (B3416737) (HDPE) | Zinc Oxide (ZnO) | Reinforcing Agent | Increased tensile strength by up to 53.8% and flexural strength by up to 54.6%. mdpi.com |

| Styrene-Butadiene Rubber (SBR) | Zinc Neodecanoate | Vulcanization Accelerator | Improved tensile strength, tear resistance, and fatigue resistance. newtopchem.com |

| Polyvinyl Chloride (PVC) | Zinc Carboxylates (including Decanoate) | Heat Stabilizer | Prevents thermal degradation by absorbing HCl; improves color retention. ontosight.aialibaba.com |

| General Polymers | Zinc Oxide (ZnO) | UV Stabilizer, Antioxidant | Enhances resistance to UV radiation and oxidation, extending product lifespan. polymeradd.co.th |

Role as a Modifying Agent in Polymer Matrices

This compound functions as a versatile modifying agent within polymer matrices, with its specific role being highly dependent on the polymer system and the intended application. Its functions primarily include acting as a catalyst, a vulcanization activator, and a thermal stabilizer.

As a catalyst, this compound can facilitate polymerization reactions, particularly in the production of polyesters. smolecule.com Its ability to promote esterification processes makes it a valuable component in synthesizing certain types of polymers.

As a thermal stabilizer, this compound is particularly effective in PVC. alibaba.comontosight.ai Metal soaps, including zinc stearates and decanoates, are key additives that bind the hydrogen chloride released during PVC degradation, thereby preventing a catalytic chain reaction of decomposition. ontosight.airesearchgate.net This stabilizing action is crucial for preventing discoloration and the loss of mechanical properties during processing and in the final product. alibaba.com Zinc carboxylates are often used in combination with other metal soaps, such as those of calcium, in synergistic stabilizer packages. researchgate.net

The table below details the different roles of this compound as a modifying agent in polymers.

| Role as Modifying Agent | Polymer System | Mechanism of Action |

| Catalyst | Polyesters | Facilitates esterification reactions during polymerization. smolecule.com |

| Vulcanization Activator | Rubber (e.g., SBR, natural rubber) | Forms a complex with sulfur and accelerators to enable efficient cross-linking of polymer chains. newtopchem.comatamanchemicals.com |

| Heat Stabilizer | Polyvinyl Chloride (PVC) | Acts as an HCl scavenger, neutralizing acidic byproducts to prevent polymer degradation during heat exposure. ontosight.aialibaba.com |

Emerging Research Frontiers and Future Directions for Zinc Decanoate Studies

Novel Synthetic Approaches for Nanostructured Zinc Decanoate (B1226879) Materials

The development of nanostructured materials is a cornerstone of modern materials science, and zinc decanoate is no exception. Research is moving beyond bulk synthesis to create this compound with controlled nanoscale morphologies, which can unlock novel properties and applications. Novel synthetic routes are being explored to produce nanoparticles, nanorods, and other complex nanostructures.

Methodologies adapted from the synthesis of other zinc-based nanomaterials, such as zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS), are proving to be fertile ground for innovation. nih.govbose.res.infrontiersin.org These approaches include:

Hydrothermal and Solvothermal Methods: These techniques, which involve chemical reactions in aqueous or solvent-based solutions at elevated temperatures and pressures, allow for precise control over the size and shape of the resulting nanocrystals. bose.res.infrontiersin.org By adjusting parameters like temperature, pressure, precursor concentration, and reaction time, researchers can tailor the morphology of this compound nanostructures. mdpi.com

Green Synthesis: Eco-friendly methods are gaining traction, utilizing plant extracts or other biological resources to mediate the formation of nanoparticles. dovepress.commdpi.commdpi.com For instance, the synthesis of ZnO nanoparticles using clove bud extract or Anabasis articulata extract involves phytochemicals that act as reducing and stabilizing agents, a principle that can be extended to this compound synthesis. dovepress.commdpi.com

Polyol-Mediated Synthesis: This method uses polyols like diethylene glycol or triethylene glycol as both the solvent and reducing agent, offering a facile route to producing nanoparticles. nih.gov

Precursor-Based Synthesis: this compound itself is being used as a precursor for the synthesis of other important nanomaterials. For example, it serves as a zinc source in the synthesis of zinc sulfide (ZnS) nanocrystals. osti.gov

The challenge of growing high-quality crystals of long-chain carboxylates like this compound for detailed structural analysis underscores the importance of these novel synthetic efforts. rsc.org The ability to reliably produce nanostructured this compound is critical for exploring its full potential in catalysis, smart materials, and biological systems.

Integration of Advanced Spectroscopic Techniques with Computational Modeling for Structure-Function Relationships

A fundamental understanding of the relationship between a molecule's structure and its properties is crucial for designing new materials and processes. Recent advancements are centered on combining sophisticated analytical techniques with powerful computational models to create a detailed picture of this compound's molecular and crystalline structure.

A multi-technique approach has proven particularly insightful. rsc.orgresearchgate.net Key techniques include:

Solid-State Nuclear Magnetic Resonance (ssNMR): Ultra-high-field 67Zn NMR spectroscopy provides direct insight into the local environment of the zinc atom, which is the reactive center of the molecule. rsc.orgresearchgate.net It is highly sensitive to the coordination geometry around the zinc ion and can distinguish between different crystalline forms. rsc.orgresearchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the definitive atomic arrangement in the crystalline state. The first successful single-crystal structures of long-chain zinc carboxylates, including this compound, were recently reported, revealing a non-centrosymmetric, lamellar structure. rsc.orgsmolecule.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques probe the bonding within the molecule, particularly the conformation of the decanoate alkyl chains and the coordination of the carboxylate group to the zinc ion. acs.orgmdpi.com

Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique can be used to study the orientation and conformational order of decanoate molecules at interfaces. acs.org

| Analytical Technique | Information Gained for this compound | Reference(s) |

| 67Zn Solid-State NMR | Provides data on the local coordination environment and geometry of the zinc center. | rsc.orgresearchgate.netresearchgate.net |

| Single-Crystal X-ray Diffraction | Determines the precise 3D atomic arrangement, confirming its lamellar sheet-like structure. | rsc.orgsmolecule.com |

| FTIR Spectroscopy | Analyzes the vibrational modes of the carboxylate group and the conformation of the alkyl chains. | rsc.orgmdpi.com |

| Computational Modeling (DFT) | Predicts spectroscopic parameters and provides insights into structure-function relationships. | researchgate.netacs.org |

Expansion of Catalytic Roles in Sustainable and Green Chemical Processes

Zinc-based catalysts are increasingly recognized for their role in green chemistry due to zinc's abundance, low toxicity, and versatile Lewis acidic nature. researchgate.netrsc.org Research is focused on expanding the catalytic applications of zinc compounds like this compound into sustainable processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. rsc.orgtib-chemicals.com

Future directions for this compound in catalysis include:

Biomass Conversion: Zinc catalysts have shown high efficiency in converting biomass-derived carbohydrates into valuable platform chemicals like ethyl lactate. rsc.org The unique properties of this compound could be harnessed for similar transformations, contributing to a bio-based economy.

CO2 Utilization: The chemical fixation of carbon dioxide is a critical area of research. Efficient zinc catalysts have been developed for the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important industrial compounds. rsc.org Exploring this compound for this and other CO2 conversion reactions is a promising avenue.

Polymer Recycling: Zinc catalysts are effective in the chemical recycling (depolymerization) of post-consumer plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net As a zinc carboxylate, this compound could play a role in developing new catalytic systems for breaking down waste polymers into valuable monomers.

Green Synthesis: Zinc catalysts facilitate reactions under milder conditions, often without the need for harsh acids or additives, aligning with the principles of green chemistry. sioc-journal.cn this compound's potential in promoting reactions like esterification, Beckmann rearrangements, and the synthesis of heterocycles in an environmentally benign manner is an active area of investigation. sioc-journal.cnacs.orgajgreenchem.com

Interdisciplinary Research in Biological and Environmental Systems, Excluding Direct Medicinal or Nutritional Applications

Beyond traditional chemistry, this compound is finding applications in interdisciplinary research focused on biological and environmental systems. This research avoids direct medicinal or nutritional roles and instead focuses on fundamental interactions and broader environmental benefits.

In biological systems , zinc compounds are used as tools to investigate the function of zinc-dependent proteins and enzymes. The interaction of fatty acids and zinc is known to be important in metabolism, and studying how this compound interacts with biological components like serum albumin can provide molecular-level insights into how zinc is transported and distributed in living systems. acs.org Furthermore, understanding the role of zinc in "zinc finger" proteins, which are crucial for DNA and RNA binding, is a fundamental area of biochemical research where compounds like this compound could serve as useful probes. google.com

In environmental systems , the focus is on leveraging this compound for protection and remediation.

Green Corrosion Inhibition: this compound is being developed as an environmentally friendly anti-corrosion additive for coatings. researchgate.netresearchgate.netresearchgate.net It can act as a pigment that inhibits the corrosion of steel, offering a less toxic alternative to traditional corrosion inhibitors. researchgate.net Its lamellar structure can form a protective, hydrophobic barrier on metal surfaces. researchgate.net

Reducing Agricultural Pollution: High concentrations of zinc oxide in animal feed can lead to environmental pollution. google.com Research has shown that this compound can be an effective substitute at much lower concentrations, achieving the same benefits while significantly reducing the amount of zinc released into the environment. google.comncats.io

This research highlights a shift towards using this compound in applications that support environmental sustainability and provide tools for fundamental biological discovery.

Exploration of this compound in Smart Materials and Advanced Functional Coatings

The unique properties of this compound, such as its lamellar structure and its nature as a metallic soap, make it a promising candidate for incorporation into smart materials and advanced functional coatings. smolecule.comontosight.ai Research in this area aims to impart novel functionalities to materials, such as self-healing, stimuli-responsiveness, and enhanced durability.

Key areas of exploration include:

Advanced Anti-Corrosion Coatings: Building on its known anti-corrosive properties, this compound is being investigated for use in high-performance coatings. researchgate.netresearchgate.net Its lamellar structure can create a "labyrinth effect" that slows the penetration of corrosive agents like water and chloride ions. mdpi.com It can be incorporated into polymer matrices like poly(vinylidene fluoride) (PVDF) to create robust, long-lasting protective layers for metals in harsh environments. mdpi.com

Smart Coatings: The frontier of coatings research involves "smart" functionalities. While not yet demonstrated, a future direction is the integration of this compound into smart polymer systems. This could include:

Self-Healing Coatings: The mobility of the long alkyl chains of decanoate within a polymer matrix could potentially be harnessed to help seal microscopic cracks, a principle explored in coatings derived from vegetable oils. rsc.org

Stimuli-Responsive Coatings: Materials that change color with temperature (thermochromic) or have shape-memory properties are being developed for automotive and other applications. numberanalytics.com this compound could be explored as a functional additive in these systems.

Functional Lubricants and Additives: As a zinc soap, it has applications as a lubricant and a curing agent in the rubber and polymer industries. ontosight.ai Its incorporation into functional powder coatings could enhance wear resistance and reduce friction. hillebrand-coating.com

Nanostructured Building Blocks: Drawing inspiration from the use of ZnO nanostructures to create 3D networks, nanostructured this compound could potentially be used as a building block or a sacrificial template to engineer novel 3D smart materials with high porosity and interconnected networks. tib.eu

The table below summarizes potential applications in this emerging field.